molecular formula C9H16N2O6 B1336517 H-GLU-THR-OH CAS No. 6875-80-5

H-GLU-THR-OH

Cat. No.: B1336517
CAS No.: 6875-80-5
M. Wt: 248.23 g/mol
InChI Key: JSIQVRIXMINMTA-ZDLURKLDSA-N
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Description

. This compound is part of the broader class of dipeptides, which are molecules consisting of two amino acids linked by a single peptide bond. H-GLU-THR-OH has a molecular formula of C9H16N2O6 and a molecular weight of 248.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-GLU-THR-OH can be synthesized through enzymatic methods. One common approach involves the use of bacterial enzymes that produce various dipeptides. For instance, L-amino acid α-ligase (Lal) catalyzes the condensation of unprotected amino acids, requiring ATP and Mg²⁺ for peptide synthesis . Another method involves converting Gln-Thr to this compound using N-terminal amidase .

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-GLU-THR-OH undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the dipeptide .

Scientific Research Applications

H-GLU-THR-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-GLU-THR-OH involves its interaction with specific molecular targets and pathways. For instance, it can act as a metabolite in various biochemical pathways, influencing cellular processes and metabolic functions . The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with similar properties and applications.

    L-aspartyl-L-phenylalanine methyl ester (Asp-Phe-OMe):

Uniqueness

H-GLU-THR-OH is unique due to its specific combination of L-glutamic acid and L-threonine, which imparts distinct physiological functions and physical properties not found in other dipeptides . Its ability to enhance saltiness in foods and its potential therapeutic applications make it a valuable compound in various fields.

Properties

IUPAC Name

(4S)-4-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQVRIXMINMTA-ZDLURKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313162
Record name L-α-Glutamyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6875-80-5
Record name L-α-Glutamyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6875-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Glutamyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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